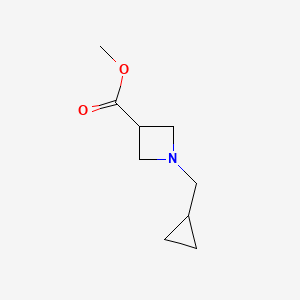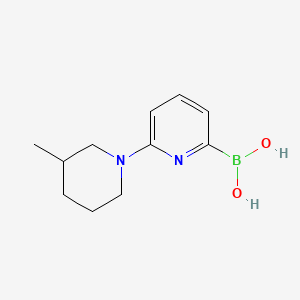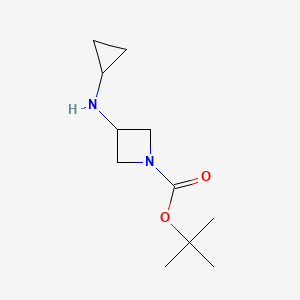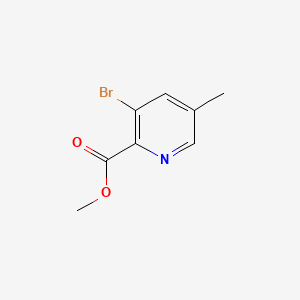
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is a chemical compound with the CAS Number: 1365272-31-6 . It has a molecular weight of 275.1 and its IUPAC name is 5-bromo-6,7-difluoro-1-isopropyl-1H-benzimidazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Halogen Lability in Benzimidazoles
The bromine atom in benzimidazole derivatives, including compounds like 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, shows notable stability. This stability influences the chemical reactivity and potential modifications of the benzimidazole nucleus in the design of pharmaceuticals and materials. Research by Andreichikov and Simonov (1970) has explored the lability of halogen atoms in substituted benzimidazoles, providing insights into the reactivity and potential chemical transformations of these compounds (Andreichikov & Simonov, 1970).
Antimicrobial and Anti-tubercular Activity
The synthesis and evaluation of benzimidazole derivatives, including those with bromo and fluoro substitutions, have shown significant antimicrobial and anti-tubercular activity. Shingalapur, Hosamani, and Keri (2009) reported on a series of novel benzimidazoles demonstrating effective MIC (microg/ml) against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).
Antiviral Evaluation
Research into benzimidazole derivatives, including this compound, has extended to antiviral applications. Zou, Drach, and Townsend (1997) studied the synthesis and antiviral evaluation of dihalo-benzimidazoles, revealing activities against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although noting a close relationship between antiviral activity and cytotoxicity (Zou, Drach, & Townsend, 1997).
Water Oxidation Catalysis
The role of benzimidazole derivatives in catalysis, particularly in water oxidation, underscores their versatility. Wang et al. (2012) explored the use of ruthenium complexes with benzimidazole ligands for water oxidation catalysis, demonstrating tunable activity based on the ligand environment. This research highlights the potential of benzimidazole derivatives in renewable energy technologies (Wang et al., 2012).
Prodrug Development
Benzimidazole derivatives have been investigated for their potential as prodrug systems. Parveen et al. (1999) reported on a nitroimidazole derivative that, upon biomimetic reduction, released an active drug, demonstrating the utility of such compounds in targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Propiedades
IUPAC Name |
5-bromo-6,7-difluoro-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIKBBBFXJLADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC(=C(C(=C21)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742889 |
Source


|
| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-31-6 |
Source


|
| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)

